molecular formula C42H73N5O6 B12960475 N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide

Cat. No.: B12960475
M. Wt: 744.1 g/mol
InChI Key: VBDLKCVULNLCGA-HVRWNUQKSA-N
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Description

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is a complex organic compound that belongs to the class of ceramides. Ceramides are lipid molecules composed of sphingosine and a fatty acid. This particular compound is notable for its fluorescent properties due to the presence of the nitrobenzoxadiazole group, making it useful in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide typically involves multiple steps:

    Formation of the nitrobenzoxadiazole group:

    Attachment to the ceramide backbone: The nitrobenzoxadiazole derivative is then coupled with a ceramide backbone through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the nitro group would yield an amine .

Scientific Research Applications

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide involves its incorporation into cell membranes where it can influence various signaling pathways. The nitrobenzoxadiazole group allows for the tracking of the compound within biological systems using fluorescence microscopy. The ceramide backbone can interact with specific proteins and enzymes, modulating their activity and affecting cellular processes such as apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide is unique due to its specific combination of a ceramide backbone with a nitrobenzoxadiazole group, providing both biological activity and fluorescent properties. This dual functionality makes it particularly valuable in research applications where tracking and studying lipid behavior is crucial .

Properties

Molecular Formula

C42H73N5O6

Molecular Weight

744.1 g/mol

IUPAC Name

N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide

InChI

InChI=1S/C42H73N5O6/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-25-28-31-40(50)44-37(35-48)39(49)30-27-24-21-18-15-12-11-14-17-20-23-26-29-34-43-36-32-33-38(47(51)52)42-41(36)45-53-46-42/h27,30,32-33,37,39,43,48-49H,2-26,28-29,31,34-35H2,1H3,(H,44,50)/b30-27+/t37-,39+/m0/s1

InChI Key

VBDLKCVULNLCGA-HVRWNUQKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O

Origin of Product

United States

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